N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Description
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide is a benzamide derivative featuring a benzothiazole core substituted with a 4-ethoxy group and a 3-prop-2-ynyl (propargyl) moiety. The benzamide component is substituted with 3,4-dimethoxy groups, which are known to enhance lipophilicity and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-5-12-23-19-16(27-6-2)8-7-9-18(19)28-21(23)22-20(24)14-10-11-15(25-3)17(13-14)26-4/h1,7-11,13H,6,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBJBONNZOJISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C=C3)OC)OC)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy and Prop-2-ynyl Groups: The ethoxy and prop-2-ynyl groups are introduced through nucleophilic substitution reactions using ethyl iodide and propargyl bromide, respectively.
Coupling with Dimethoxybenzamide: The final step involves coupling the benzothiazole derivative with 3,4-dimethoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole and benzamide derivatives.
Scientific Research Applications
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the MDM2-p53 interaction, leading to the activation of the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents on the benzothiazole ring and benzamide moiety, influencing physicochemical properties and biological activity. Below is a comparative analysis:
*Hypothetical formula based on structural analysis.
Key Differences and Implications
Benzothiazole Substituents: Ethoxy vs. Methoxy: The 4-ethoxy group in the target compound may confer greater metabolic stability compared to methoxy analogs (e.g., ) due to reduced oxidative susceptibility . Propargyl vs. This group may also enhance steric hindrance, affecting target binding .
Benzamide Substituents :
- The 3,4-dimethoxy motif is conserved in the target compound and analogs like ADX61623 and 3b , suggesting a role in receptor interaction or solubility.
Biological Activity :
- Cytotoxicity : Compound 3b demonstrated cytotoxicity against cancer cells, implying that the benzamide-thiazole/benzothiazole scaffold is pharmacologically relevant. The target compound’s propargyl group may enhance potency or selectivity.
- Receptor Modulation : ADX61623 modulated FSH receptor activity, highlighting the versatility of benzamide derivatives in diverse therapeutic areas.
Research Findings and Pharmacological Insights
- Anticancer Potential: Structural analogs like 3b and furan-based derivatives showed in vitro cytotoxicity, supporting the hypothesis that the target compound may exhibit similar activity.
- Structure-Activity Relationships (SAR) :
- Ethoxy and propargyl groups may improve pharmacokinetic profiles compared to methyl/methoxy analogs.
- The 3,4-dimethoxy motif is critical for receptor interaction but may require optimization to avoid off-target effects.
Biological Activity
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiazole moiety, an ethoxy group, a prop-2-ynyl substituent, and a dimethoxybenzamide component. The synthesis typically involves several key steps:
Synthesis Steps:
- Formation of the Benzothiazole Ring: The ring is synthesized through cyclization involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.
- Introduction of Ethoxy and Prop-2-ynyl Groups: This is achieved via nucleophilic substitution reactions using ethyl iodide and propargyl bromide.
- Coupling with Dimethoxybenzamide: The final step involves coupling the benzothiazole derivative with 3,4-dimethoxybenzamide using coupling reagents such as EDCI in the presence of bases like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Key Mechanisms:
- MDM2-p53 Interaction Inhibition: The compound may inhibit the interaction between MDM2 and p53 proteins, leading to the activation of the p53 pathway, which is crucial for cell cycle regulation and apoptosis.
- Enzyme Inhibition: It has been investigated as a potential inhibitor of various enzymes involved in cancer progression.
3. Biological Activities
Research indicates that compounds with similar structures often exhibit diverse biological activities:
Potential Activities:
- Anticancer Properties: Preliminary studies suggest that this compound could be effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Effects: Benzothiazole derivatives are known for their antimicrobial properties, which may extend to this compound.
4. Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound:
5. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities and mechanisms of action. Its ability to inhibit critical protein interactions involved in cancer progression highlights its potential therapeutic applications. Continued investigation into its pharmacological properties will be essential for developing effective treatments based on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
